N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Description
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an acetamidophenyl group, which is known for its presence in many pharmacologically active molecules.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-15-5-3-2-4-12(15)10-22-16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQCSTNLBBEMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the coupling of 4-acetamidophenyl derivatives with benzothiophene intermediates. One common method includes the use of oxidative coupling reactions where thiols and amines are combined under oxidative conditions to form sulfenamides, sulfinamides, and sulfonamides . This method is advantageous due to its efficiency and the minimal waste generated.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may interact with prostaglandin synthesis pathways and cannabinoid receptors .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).
Phenacetin: An analgesic and antipyretic compound, structurally similar to acetaminophen
Uniqueness
N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its potential therapeutic benefits and applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
